7-methoxy-5-(pyridin-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Overview
Description
7-methoxy-5-(pyridin-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique structure that integrates a pyrazolo[1,5-c][1,3]oxazine core with methoxy, pyridinyl, and thiophenyl substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-5-(pyridin-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-c][1,3]oxazine Core: This step often involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between a hydrazine derivative and an oxirane can form the pyrazolo[1,5-c][1,3]oxazine ring.
Introduction of Substituents: The methoxy, pyridinyl, and thiophenyl groups are introduced through various substitution reactions. These steps may involve the use of reagents such as methanol (for methoxy group), pyridine derivatives, and thiophene derivatives under specific conditions like heating or the presence of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the pyridinyl or thiophenyl groups, potentially converting them to more saturated forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
Biologically, the compound may exhibit interesting interactions with biomolecules, making it a candidate for studies in drug design and development. Its heterocyclic structure is often associated with bioactivity.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. Heterocyclic compounds are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex structure and functional groups.
Mechanism of Action
The mechanism of action of 7-methoxy-5-(pyridin-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyridinyl and thiophenyl groups could facilitate binding to specific molecular targets, while the pyrazolo[1,5-c][1,3]oxazine core might influence the overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-5-(pyridin-2-yl)-2-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine: Similar structure but with a furan ring instead of thiophene.
7-methoxy-5-(pyridin-2-yl)-2-(phenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine: Similar structure but with a phenyl group instead of thiophene.
Uniqueness
The presence of the thiophenyl group in 7-methoxy-5-(pyridin-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine imparts unique electronic properties, potentially enhancing its reactivity and interactions compared to similar compounds with different substituents.
Properties
IUPAC Name |
7-methoxy-5-pyridin-2-yl-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-24-17-8-4-6-13-16-12-15(18-9-5-11-26-18)22-23(16)20(25-19(13)17)14-7-2-3-10-21-14/h2-11,16,20H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBKRIVHMRGSTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CS4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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